Molecular Weight and Lipophilicity (XLogP3) Distinguished from the Unsubstituted Core
The target compound exhibits a molecular weight of 173.64 g/mol (hydrochloride salt) and a computed XLogP3 of 0.0 for the free base, whereas the des-methyl analog 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine has a molecular weight of 123.16 g/mol and an XLogP3 of -0.9 [1]. This difference of 50.48 g/mol and +0.9 log units in lipophilicity translates to a measurable shift in physicochemical space commonly monitored in lead optimization programs.
| Evidence Dimension | Predicted lipophilicity (XLogP3) and molecular weight |
|---|---|
| Target Compound Data | MW = 137.18 g/mol (free base), XLogP3 = 0.0; HCl salt MW = 173.64 g/mol |
| Comparator Or Baseline | 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine: MW = 123.16 g/mol, XLogP3 = -0.9 |
| Quantified Difference | ΔMW = +50.48 g/mol; ΔXLogP3 = +0.9 log units |
| Conditions | PubChem-computed XLogP3 values (release 2025.04.14) |
Why This Matters
A higher XLogP3 of the 3-methyl analog indicates increased membrane permeability potential, which is a key selection criterion when designing CNS-penetrant or orally bioavailable candidates; the measurable difference allows calculated library design rather than trial-and-error substitution.
- [1] PubChem. 5,6,7,8-Tetrahydroimidazo(1,5-a)pyrazine. CID 20825705. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/20825705 View Source
